molecular formula C7H6ClNO2 B12838186 2-(Pyridin-3-yloxy)acetyl chloride

2-(Pyridin-3-yloxy)acetyl chloride

Cat. No.: B12838186
M. Wt: 171.58 g/mol
InChI Key: KIOQVZMSERCARM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)acetyl chloride is a reactive acyl chloride intermediate prized in medicinal chemistry for the synthesis of novel bioactive molecules. Its primary researched application is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Studies have demonstrated that 2-(pyridin-3-yloxy)acetamide derivatives, synthesized from this chloride precursor, exhibit moderate to good inhibitory activity against wild-type HIV-1 strains in MT-4 cell cultures, with the most active analogue reported to have an EC50 value of 8.18 µM . The compound serves as a critical building block in structure-based design strategies, utilizing molecular hybridization and bioisosterism to create potential therapeutic agents . Molecular docking studies suggest these derivatives bind effectively in the reverse transcriptase pocket, providing a pathway for the rational design of new anti-HIV drugs . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-pyridin-3-yloxyacetyl chloride

InChI

InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2

InChI Key

KIOQVZMSERCARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Pyridin-3-yloxy)acetic acid or ester precursor

The pyridin-3-yloxy group is introduced via nucleophilic substitution or coupling reactions involving 3-hydroxypyridine or its derivatives and a suitable acetyl precursor.

  • Method: Williamson ether synthesis is commonly employed, where 3-hydroxypyridine reacts with a haloacetate derivative (e.g., chloroacetic acid or its esters) under basic conditions to form 2-(pyridin-3-yloxy)acetic acid or ester.
  • Conditions: Typically, potassium carbonate or sodium hydride is used as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Example: Reaction of 3-hydroxypyridine with ethyl bromoacetate in DMF with K2CO3 yields ethyl 2-(pyridin-3-yloxy)acetate, which can be hydrolyzed to the acid.

Conversion to 2-(Pyridin-3-yloxy)acetyl chloride

The acid or ester is converted to the acyl chloride using chlorinating reagents:

  • Common reagents: Oxalyl chloride (COCl)2, thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5).
  • Preferred reagent: Oxalyl chloride is widely favored due to mild reaction conditions and cleaner byproducts (CO, CO2).
  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate oxalyl chloride and accelerate the reaction.
  • Solvent: Dry dichloromethane (DCM) or chloroform is typically used.
  • Temperature: The reaction is initiated at 0 °C and allowed to warm to room temperature, stirring overnight to ensure complete conversion.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1 3-Hydroxypyridine + ethyl bromoacetate, K2CO3, DMF, 80 °C, 12 h Formation of ethyl 2-(pyridin-3-yloxy)acetate, isolated by extraction and purification
2 Hydrolysis: NaOH, H2O/MeOH, reflux, 4 h Conversion to 2-(pyridin-3-yloxy)acetic acid
3 2-(Pyridin-3-yloxy)acetic acid + oxalyl chloride (2 eq), catalytic DMF, DCM, 0 °C to rt, overnight Formation of 2-(pyridin-3-yloxy)acetyl chloride, isolated by solvent removal under reduced pressure

Research Findings and Yields

  • The use of oxalyl chloride with catalytic DMF in dry DCM yields the acyl chloride in 70–85% isolated yield with high purity, as confirmed by NMR and IR spectroscopy.
  • The reaction proceeds smoothly without significant side reactions when moisture is rigorously excluded.
  • Alternative chlorinating agents like thionyl chloride can also be used but may require longer reaction times and produce more corrosive byproducts.
  • The intermediate acid chloride is typically unstable and used immediately in subsequent reactions.

Analytical Data Supporting Preparation

Parameter Typical Data for 2-(Pyridin-3-yloxy)acetyl chloride
1H NMR (CDCl3) Signals corresponding to pyridine protons (δ 7.0–8.5 ppm), methylene protons adjacent to oxygen and carbonyl (δ ~4.5 ppm)
13C NMR Carbonyl carbon at δ ~165–170 ppm, aromatic carbons in pyridine ring, methylene carbon at δ ~65 ppm
IR Spectroscopy Strong absorption at ~1800 cm⁻¹ characteristic of acyl chloride C=O stretch
Yield 70–85% depending on reaction scale and purification

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Reaction Conditions Yield (%) Notes
Oxalyl chloride + DMF (cat.) 0 °C to rt, DCM, overnight 75–85 Mild, clean reaction, gaseous byproducts easily removed
Thionyl chloride Reflux, several hours 60–75 More corrosive, requires careful handling
Phosphorus pentachloride Room temperature 50–70 Less commonly used due to harshness and byproducts

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with 2-(Pyridin-3-yloxy)acetyl chloride under mild conditions to form the corresponding derivatives.

    Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 2-(pyridin-3-yl)acetic acid derivatives and acetyl chloride:

Property 2-(Pyridin-3-yl)acetic Acid 2-(Pyridin-3-yl)acetic Acid Hydrochloride Acetyl Chloride
Molecular Formula C₇H₇NO₂ C₇H₈ClNO₂ C₂H₃ClO
Molecular Weight (g/mol) 137.14 173.60 78.50
Hazards Eye/respiratory irritation (H319/H335) Limited data Flammable, severe burns (H225/H314/H318)
Reactivity Stable under standard conditions Hydrochloride salt enhances stability Reacts violently with water, alcohols
Primary Use Pharmaceutical intermediate Synthetic precursor Acetylation reagent

Reactivity and Functional Group Analysis

  • Acyl Chloride Group : Acetyl chloride exhibits high reactivity due to its electrophilic carbonyl carbon, enabling rapid acetylation of nucleophiles (e.g., alcohols, amines). This reactivity is shared with 2-(pyridin-3-yloxy)acetyl chloride, though steric and electronic effects from the pyridine ring may modulate reaction kinetics .
  • In contrast, acetyl chloride lacks such functional complexity .

Research Findings and Data Gaps

  • Toxicity Data : While 2-(pyridin-3-yl)acetic acid’s acute toxicity is categorized as Category 4 (oral, dermal, inhalation), acetyl chloride’s toxicity profile is more severe, with documented lethality in animal studies .
  • Environmental Impact : Acetyl chloride poses risks to aquatic life (H402), whereas data on pyridine-based analogs remain sparse .

Q & A

Q. Example Protocol :

Dissolve 2-(pyridin-3-yloxy)acetic acid (10 mmol) in dry dichloromethane (30 mL).

Add SOCl₂ (12 mmol) dropwise at 0°C under N₂.

Stir at room temperature for 4 hours.

Evaporate solvent and purify via vacuum distillation (bp ~120°C).

How can researchers resolve discrepancies between experimental and theoretical NMR spectra of 2-(Pyridin-3-yloxy)acetyl chloride derivatives?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:

  • Computational Validation : Compare experimental 1^1H/13^13C NMR data with DFT-calculated shifts (e.g., using Gaussian or ORCA). Adjust for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic NMR (DNMR) : Identify rotameric equilibria by variable-temperature NMR. For example, splitting of pyridinyl protons may indicate restricted rotation .
  • 2D Techniques : Use HSQC and HMBC to confirm connectivity and distinguish regioisomers .

Case Study : A 2024 study resolved conflicting 13^13C signals by correlating HMBC cross-peaks between the acetyl carbonyl (δ ~170 ppm) and pyridinyl protons, confirming correct acylation .

What advanced techniques are recommended for structural elucidation of 2-(Pyridin-3-yloxy)acetyl chloride crystals?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
    • Apply TWIN/BASF commands for twinned crystals.
    • Refine anisotropic displacement parameters for Cl and O atoms .
  • Spectroscopic Methods :
    • IR Spectroscopy : Confirm C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 200.02 (theoretical).

Q. Table 2: Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP2₁/c
R-factor0.032
C-Cl Bond Length1.79 Å

How can researchers mitigate competing side reactions during acylation using 2-(Pyridin-3-yloxy)acetyl chloride?

Answer:
Common side reactions include hydrolysis and nucleophilic substitution at the pyridinyl oxygen. Solutions:

  • Moisture Control : Use molecular sieves (4Å) in reaction mixtures and anhydrous solvents .
  • Catalytic Scavenging : Add triethylamine (1.5 eq) to neutralize HCl byproducts, preventing acid-catalyzed decomposition .
  • Low-Temperature Quenching : After reaction completion, quench excess reagent with dry ethanol at -20°C to minimize hydrolysis .

What analytical methods are most reliable for quantifying 2-(Pyridin-3-yloxy)acetyl chloride purity?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water + 0.1% TFA. Retention time: ~8.2 min .
  • Titration : Employ potentiometric titration with 0.1M NaOH to determine active chloride content (theoretical: 17.8% Cl) .
  • Karl Fischer : Measure residual water (<0.1% w/w) to confirm anhydrous conditions .

Note : Cross-validate results with 1^1H NMR integration of acetyl protons (δ ~2.8 ppm) vs. impurities .

How do solvent polarity and temperature influence the stability of 2-(Pyridin-3-yloxy)acetyl chloride?

Answer:

  • Polar Protic Solvents (e.g., H₂O, MeOH) : Rapid hydrolysis to 2-(pyridin-3-yloxy)acetic acid (half-life <1 min at 25°C) .
  • Aprotic Solvents (e.g., DCM, THF) : Stable for >24 hours at -20°C. Decomposition accelerates above 30°C .
  • Storage Recommendations : Store under N₂ in sealed amber vials at -20°C. Avoid repeated freeze-thaw cycles .

What mechanistic insights explain the reactivity of 2-(Pyridin-3-yloxy)acetyl chloride in nucleophilic acyl substitutions?

Answer:
The electron-withdrawing pyridinyloxy group enhances electrophilicity of the acyl carbon:

  • Kinetics : Second-order rate constants (k₂) for amine acylation are ~5× higher than benzoyl chloride analogs due to reduced steric hindrance .
  • DFT Calculations : LUMO energy of the acyl carbon is -1.2 eV (vs. -0.8 eV for acetyl chloride), favoring nucleophilic attack .

Experimental Validation : Monitor reaction progress via in situ IR, tracking C=O peak attenuation .

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